

Role of 2,5-Dimethylfuran-3-thiol in meaty aroma formation

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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

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An In-depth Technical Guide to the Role of **2,5-Dimethylfuran-3-thiol** in Meaty Aroma Formation

Introduction: The Essence of Meaty Aroma

The rich, savory, and highly desirable aroma of cooked meat is a complex symphony of hundreds of volatile compounds. Among these, sulfur-containing molecules often play a starring role due to their exceptionally low odor thresholds and potent sensory characteristics.

2,5-Dimethylfuran-3-thiol (DMFT) is a paramount example of such a compound, renowned for its intense meaty and sulfurous aroma profile.^{[1][2]} Its presence, even at trace concentrations, can significantly influence the overall flavor perception of a food product.

This guide provides a technical exploration of **2,5-Dimethylfuran-3-thiol**, detailing its chemical properties, primary formation pathways during thermal processing, established analytical methodologies for its detection, and its application in the flavor industry. The content is structured to provide researchers, food scientists, and product development professionals with a comprehensive understanding of this critical aroma compound.

Table 1: Chemical and Physical Properties of **2,5-Dimethylfuran-3-thiol**

| Property | Value | Source |
|-------------------|------------------------------------|--------|
| CAS Number | 55764-23-3 | [3] |
| Molecular Formula | C ₆ H ₈ OS | [3][4] |
| Molecular Weight | 128.19 g/mol | [3][4] |
| Appearance | Light yellow to brown clear liquid | [4][5] |
| Odor Profile | Sulfurous, meaty | [2] |
| Boiling Point | 175-177 °C at 760 mm Hg | [5] |
| Specific Gravity | 1.138 - 1.144 @ 25 °C | [2] |
| Refractive Index | 1.500 - 1.520 @ 20 °C | [2] |

Part 1: The Genesis of a Meaty Note - Formation Pathways

The formation of **2,5-dimethylfuran-3-thiol** is intrinsically linked to the chemical transformations that occur when food is heated. Two principal pathways are responsible for its generation: the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).[6][7][8]

The Maillard Reaction: A Flavor Factory

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of flavor development in cooked foods.[9][10] The formation of furanthiols like DMFT within this complex cascade involves specific precursors.

- **Key Precursors:** The reaction requires a source of sulfur, typically the amino acid L-cysteine, and a reducing sugar. While various sugars can participate, pentoses like ribose are particularly effective precursors for related compounds such as 2-methyl-3-furanthiol.[7][11] The formation of the 2,5-dimethyl substituted furan ring points to intermediates derived from hexose sugars or reactive dicarbonyls like methylglyoxal.[12]
- **Mechanism Overview:**

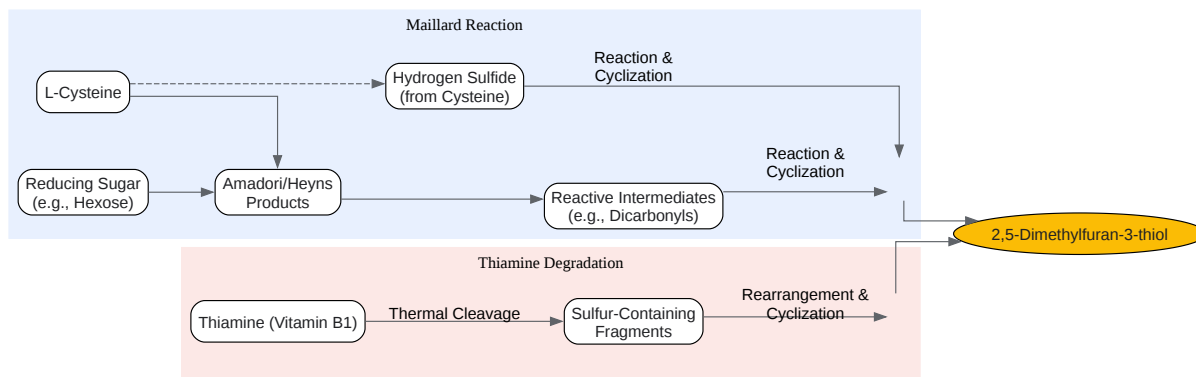
- Initial Stages: A reducing sugar reacts with an amino acid (cysteine) to form a glycosylamine, which then rearranges to form an Amadori or Heyns compound.
- Intermediate Stages: These compounds undergo dehydration and fragmentation to produce highly reactive intermediates, including dicarbonyls (e.g., methylglyoxal) and other fission products.[\[12\]](#)
- Final Stages: Hydrogen sulfide (H₂S), released from the thermal degradation of cysteine, reacts with these furanone or dicarbonyl intermediates. Subsequent cyclization, dehydration, and rearrangement reactions lead to the formation of the stable **2,5-dimethylfuran-3-thiol** structure.

Thermal Degradation of Thiamine (Vitamin B1)

Thiamine is a sulfur- and nitrogen-containing vitamin that serves as a potent precursor to a variety of meaty aroma compounds, particularly in pork.[\[6\]](#)[\[11\]](#) Its thermal degradation is a complex process that yields numerous key volatiles, including 2-methyl-3-furanthiol and its derivatives.[\[6\]](#)[\[13\]](#)

- Mechanism Overview: Under thermal stress, the thiamine molecule cleaves, primarily at the methylene bridge between the pyrimidine and thiazole rings. The sulfur-containing thiazole ring moiety is the key building block. This fragment undergoes a series of rearrangements and reactions, ultimately forming the furan ring structure with the thiol group attached. The presence of other reactive species from the food matrix influences the final profile of degradation products.[\[6\]](#)[\[14\]](#)

Causality Insight: The relative importance of the Maillard reaction versus thiamine degradation can depend on the food matrix. For instance, thiamine is considered a more efficient precursor for 2-methyl-3-furanthiol in beef model systems than the cysteine/ribose pathway.[\[11\]](#) In contrast, many processed flavors rely on controlled Maillard reactions to generate these desirable notes.



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Figure 1: Key formation pathways of **2,5-dimethylfuran-3-thiol**.

Part 2: Sensory Impact and Potency

Thiols are notorious for their potency, and DMFT is no exception. Its contribution to meaty aroma is disproportionate to its concentration due to an extremely low odor detection threshold. This means that even parts-per-billion or parts-per-trillion levels can be perceived by the human nose. For context, the table below compares the sensory characteristics of DMFT with its well-studied analog, 2-methyl-3-furanthiol (MFT).

Table 2: Sensory Characteristics and Odor Thresholds

| Compound | FEMA Number | Odor Description | Odor Threshold (Water) | Source |
|---------------------------|-------------|--|--|---------|
| 2,5-Dimethyl-3-furanthiol | 3451 | Meaty, boiled beef, slightly woody/burnt | Not explicitly found, but considered extremely low | [1] |
| 2-Methyl-3-furanthiol | 3188 | Cooked meat, beef broth | 0.005 - 0.01 ppb (ng/L) | [7][15] |

Expert Insight: The structural difference—the addition of a second methyl group at the C5 position—subtly alters the sensory profile of DMFT compared to MFT, often described as contributing a richer, sometimes slightly burnt or woody nuance to the overall beefy character. [1] This structural variation is a key tool for flavorists in creating specific and complex meat profiles.

Part 3: Analytical Protocols for Detection and Quantification

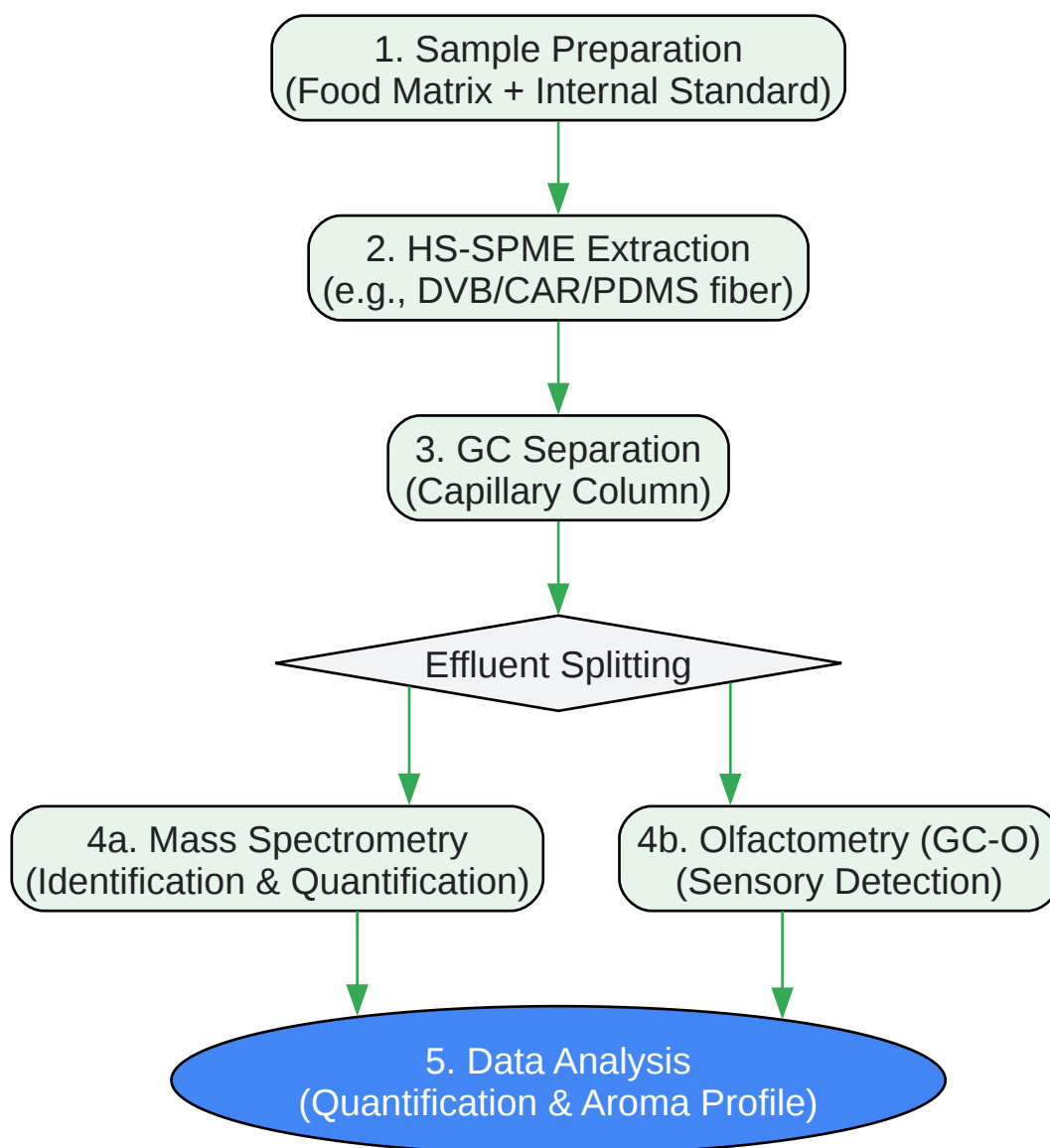
The analysis of volatile thiols like DMFT is challenging due to their low concentrations, high reactivity (e.g., oxidation to disulfides), and potential to be masked by the complex food matrix. [1][7] A robust analytical workflow is essential for accurate identification and quantification.

Core Analytical Technique: GC-MS and GC-Olfactometry

The gold-standard approach combines Gas Chromatography (GC) for separation with Mass Spectrometry (MS) for identification and Flame Photometric Detection (FPD) or Sulfur Chemiluminescence Detection (SCD) for sulfur-specific detection.[13][16]

- Gas Chromatography-Olfactometry (GC-O): This technique is invaluable for identifying odor-active compounds. As compounds elute from the GC column, the effluent is split between a chemical detector (like MS) and a sniffing port, allowing a trained sensory panelist to describe the aroma of each separated compound in real-time.[13]

- Headspace Solid-Phase Microextraction (HS-SPME): This is the most common technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix before GC analysis.[17][18] It is solvent-free, sensitive, and relatively simple to automate.



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Figure 2: General workflow for the analysis of furanthiols using HS-SPME-GC-MS/O.

Self-Validating Experimental Protocol: Quantification of DMFT via HS-SPME-GC-MS

This protocol provides a self-validating system through the use of an internal standard.

- Preparation of Standards & Internal Standard (IS):
 - Prepare a stock solution of 2,5-dimethyl-3-furanthiol in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a stock solution of a suitable deuterated internal standard (e.g., d4-furan, though a deuterated thiol is ideal if available) in the same solvent.[\[19\]](#)
 - Create a series of calibration standards by spiking known amounts of the DMFT stock solution into a model matrix (e.g., water or deodorized oil) containing a fixed amount of the internal standard.
- Sample Preparation:
 - Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.[\[19\]](#)
 - Add 5 mL of saturated NaCl solution to inhibit enzymatic activity and improve the release of volatiles.
 - Spike the sample with a known amount of the internal standard working solution.
 - Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
- HS-SPME Conditions:
 - Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.
 - Incubation: Equilibrate the sample vial at 60°C for 15 minutes with agitation.[\[19\]](#)
 - Extraction: Expose the SPME fiber to the headspace above the sample for 30-45 minutes at 60°C.
- GC-MS Conditions:
 - Desorption: Thermally desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

- Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).
- Oven Program: Start at 40°C, hold for 3 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.
- MS Parameters: Operate in electron ionization (EI) mode (70 eV). Acquire data in both full scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DMFT (e.g., m/z 128, 113) and the internal standard.[\[19\]](#)
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
 - Calculate the concentration of DMFT in the unknown sample using the response ratio from the sample and the regression equation from the calibration curve.

Part 4: Applications in the Food and Flavor Industry

Given its potent meaty character, **2,5-dimethylfuran-3-thiol** is a valuable tool for the flavor industry. It is used as a key component in a wide range of savory flavorings.[\[2\]](#)[\[20\]](#)

- Processed Meats and Soups: It is used to enhance or restore the authentic cooked meat notes that can be lost during harsh industrial processing (e.g., retorting, sterilization). Recommended usage levels in finished products like soups and gravies are in the sub-ppm range (e.g., 0.25 ppm).[\[2\]](#)
- Plant-Based Meat Analogs: As the demand for plant-based alternatives grows, creating an authentic meaty flavor is a primary challenge. DMFT is crucial in bridging the sensory gap, providing the characteristic sulfurous and roasted notes that consumers associate with real meat.
- Savory Snacks and Seasonings: It is incorporated into seasoning blends for chips, crackers, and other snacks to impart a robust, savory, and meaty profile.

- **Patented Flavor Formulations:** The compound is cited in patents for creating specific flavor profiles, such as chicken oil flavorings, where it is combined with other potent aroma chemicals like 2-methyl-3-furanthiol and various pyrazines to achieve a complex and appealing taste and aroma.[20]

Conclusion

2,5-Dimethylfuran-3-thiol stands out as a character-impact compound in the world of savory flavors. Its formation through the fundamental cooking chemistries of the Maillard reaction and thiamine degradation places it at the heart of what we perceive as "meaty." For scientists and developers, understanding its formation pathways is key to controlling and optimizing flavor in thermally processed foods. Furthermore, mastering the sophisticated analytical techniques required for its detection and quantification is essential for both quality control and the innovative design of the next generation of savory food products.

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